Ethyl 3-(methylamino)-2-butenoate
Overview
Description
Ethyl 3-(methylamino)propanoate is a chemical compound with the molecular formula C6H13NO2 . It is typically stored in an inert atmosphere and under -20°C . It has a molecular weight of 131.17 .
Synthesis Analysis
The synthesis of Ethyl 3-(methylamino)-2-butenoate or similar compounds often involves multiple steps and various reaction conditions . For instance, a new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate was designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material . It was obtained via a multiple synthesis route and characterized by IR, 1H NMR, and single crystal X-ray crystallography .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy, 1H NMR, and single crystal X-ray crystallography . The ChemSpider database provides detailed information about its molecular structure .Chemical Reactions Analysis
The chemical reactivity of this compound or similar compounds can be complex. For example, cyanoacetylation of amines has been studied for the formation of biologically active compounds .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It is slightly water-soluble . It is stable under normal conditions but is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents .Scientific Research Applications
Synthesis of Heterocycles
Ethyl (E)-(3-amino substituted)-2-chloroacetyl-2-butenoates and related compounds have been synthesized from β-amino α,β-unsaturated ketones and esters. These compounds are used in reactions with binucleophiles like hydrazine and hydroxylamine to form polyfunctionalized heterocyclic compounds, showcasing their application in synthesizing diverse heterocycles (Braibante et al., 2002).
Reactivity Studies
Research on ethyl 3-amino-2-butenoate and similar compounds with phenyl isocyanate and isothiocyanate has provided insights into the reactivity of these compounds. These studies reveal the influence of electron-withdrawing groups in the enaminocarbonyl precursors and solvent polarity on the course of reactions (Maquestiau et al., 2010).
Phosphine-Catalyzed Annulation
Ethyl 2-methyl-2,3-butadienoate, a related compound, acts as a 1,4-dipole synthon in phosphine-catalyzed [4 + 2] annulation, leading to the synthesis of highly functionalized tetrahydropyridines. This application demonstrates the use of similar compounds in catalyzed synthetic reactions (Zhu et al., 2003).
Silicon-Directed Selective Gamma Substitution
Ethyl 3-methyl-2-trimethylsilyl-3-butenoate, a compound structurally related to ethyl 3-(methylamino)-2-butenoate, has been used in silicon-directed selective gamma substitution reactions. This highlights the potential of such compounds in specific substitution reactions on α,β-unsaturated esters (Albaugh-Robertson & Katzenellenbogen, 1982).
Corrosion Inhibition
Enaminone compounds, including ethyl-3-[(2-aminoethyl) amino]-2-butenoate, have been investigated as corrosion inhibitors for austenitic stainless steel in sulfuric acid solutions. Their inhibition efficiency and adsorption properties have been studied, demonstrating their potential in corrosion protection (Hosseini et al., 2009).
Synthesis of Zinc Precursors
Ethyl 3-N-(isopropylamino)-2-butenoate, a related compound, has been synthesized for use in the preparation of zinc precursors. These precursors are then utilized in the growth of ZnO via chemical vapor deposition, indicating their application in materials science (Matthews et al., 2006).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include wearing protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Properties
IUPAC Name |
ethyl (E)-3-(methylamino)but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-10-7(9)5-6(2)8-3/h5,8H,4H2,1-3H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARYTWBWLZAXNK-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283063 | |
Record name | Ethyl (2E)-3-(methylamino)-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21759-71-7, 870-85-9 | |
Record name | Ethyl (2E)-3-(methylamino)-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21759-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(methylamino)-2-butenoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (2E)-3-(methylamino)-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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